molecular formula C8H16O2 B1581994 Ethyl tert-butylacetate CAS No. 5340-78-3

Ethyl tert-butylacetate

Cat. No. B1581994
Key on ui cas rn: 5340-78-3
M. Wt: 144.21 g/mol
InChI Key: JWMNHAMYTBAUPI-UHFFFAOYSA-N
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Patent
US04962109

Procedure details

The reaction mixture was then allowed to warm to 0° C. before being cooled to -70° C. A solution of ethyl 3,3-dimethylbutanoate (14.4 g) in dry tetrahydrofuran (20 cm3) was then added dropwise to the reaction mixture which was maintained at -70° C. After the addition was complete, the reaction temperature was allowed to rise to -60° C. for 15 minutes, before being cooled again to -70° C. A solution of allyl bromide (13.4 g) in dry tetrahydrofuran (5 cm3) was then added in portions to the reaction mixture, which was allowed to warm to the ambient temperature, and stirred for a further 16 hours.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:11](Br)[CH:12]=[CH2:13]>O1CCCC1>[CH3:1][C:2]([CH:3]([CH2:13][CH:12]=[CH2:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC(CC(=O)OCC)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to -70° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -70° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled again to -70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to the ambient temperature

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC(C)(C)C(C(=O)OCC)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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